molecular formula C9H11N3O3 B1390843 Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 951626-95-2

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B1390843
M. Wt: 209.2 g/mol
InChI Key: RNMVWTOANIAUAU-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the CAS Number: 951626-95-2 . It has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 504.8±45.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has been used in the synthesis of novel compounds. For instance, it has been employed as a partner in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, showcasing a convenient and speedy method in organic synthesis (Moreau, Dar'in, & Krasavin, 2018).

  • In another study, 4-Chloropyrazolo[1,5-a]pyrazines reacted with ethyl isocyanoacetate, leading to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This reaction also involved subsequent hydrolysis and reduction processes to yield corresponding acids and alcohols (Tsizorik, Hrynyshyn, Bol’but, & Vovk, 2018).

Applications in Medicinal Chemistry

  • The compound has been utilized in the design and synthesis of HIV-1 integrase inhibitors. A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides was synthesized and tested for their ability to inhibit HIV-1 integrase catalytic activity and replication in cells (Langford et al., 2008).

Other Notable Research

  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has also been involved in the synthesis of fluorescent compounds. These compounds were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates and exhibited potential applications in fluorescence spectroscopy (Zheng et al., 2011).

  • Furthermore, this chemical has been used in the creation of novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidines. These molecules showed strong fluorescence intensity, suggesting possible applications as attractive fluorophores (Wu et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWTOANIAUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655341
Record name Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

CAS RN

951626-95-2
Record name Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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